![molecular formula C21H16N2O B052644 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile CAS No. 144464-54-0](/img/structure/B52644.png)
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile
Overview
Description
“2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile” is a chemical compound . It has been used in the development of an optical immunoassay for the quantification of botulinum neurotoxin type F .
Synthesis Analysis
The compound has been synthesized via a greener Ultra-sonication method . The synthesis involved a four-component reaction between hydrazine hydrate, ethyl acetoacetate, 2-hydroxybenzaldehydes, and malononitrile .Molecular Structure Analysis
The structure of the compound was elucidated through Fourier-Transform Infrared Spectroscopy and Nuclear Magnetic Resonance spectroscopy techniques .Chemical Reactions Analysis
The compound has been used as a probe in an optical immunoassay. It was attached to the antibody via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling reactions through the formation of amide linkage .Physical And Chemical Properties Analysis
The physicochemical properties of the compound were analyzed by UV-vis and fluorescence spectroscopies .Scientific Research Applications
Synthesis of 2-amino-4H-chromene Derivatives
The compound is used in the synthesis of 2-amino-4H-chromene derivatives . These derivatives are found in a number of natural products such as tannins and polyphenols, which are commonly found in a variety of fruits, vegetables, teas, and red wines .
Catalyst in Chemical Reactions
The compound is used as a catalyst in chemical reactions . It has been used in the one-pot synthesis of 2-amino-4H-chromene derivatives from three-component reactions of various aldehydes, malononitrile, and dimedone .
Development of Magnetic Nanoparticles
The compound has been used in the development of magnetic nanoparticles . These nanoparticles are used in catalytic reactions and have good biocompatibility and biodegradability characteristics .
Reusable Catalyst
The compound has been used as a reusable catalyst in chemical reactions . It has been used for the promotion of the one-pot synthesis of 2-amino-4H-chromene derivatives via one-pot three-component reaction of the enolizable compound, malononitrile, and arylaldehydes .
Preparation of Functionalized 2-amino-4H-chromenes
The compound is used in the preparation of functionalized 2-amino-4H-chromenes . These compounds have wide applications and are essential in various pharmaceutical compounds .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds . These compounds have wide applications and are essential in various pharmaceutical compounds .
Mechanism of Action
Target of Action
The primary target of 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile is the tubulin protein . Tubulin proteins are crucial components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
This compound is known to bind within the colchicine binding site of the tubulin protein . The binding of the compound to this site can disrupt the normal function of the tubulin proteins, potentially inhibiting cell division .
Biochemical Pathways
Given its interaction with tubulin proteins, it is likely that it impacts themicrotubule dynamics within the cell, which are crucial for cell division .
Result of Action
The binding of this compound to tubulin proteins can disrupt the normal function of these proteins, potentially leading to cell cycle arrest and apoptosis . This could explain the compound’s potential anticancer activity .
properties
IUPAC Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-13-6-8-15(9-7-13)19-17-11-10-14-4-2-3-5-16(14)20(17)24-21(23)18(19)12-22/h2-11,19H,23H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWWIDJXXXPMDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395560 | |
Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
CAS RN |
144464-54-0 | |
Record name | 2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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